molecular formula C12H10OS B1500624 4-(Thien-2-ylmethyl)benzaldehyde CAS No. 1007847-72-4

4-(Thien-2-ylmethyl)benzaldehyde

Cat. No.: B1500624
CAS No.: 1007847-72-4
M. Wt: 202.27 g/mol
InChI Key: COVDNSXFIDXCDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Thien-2-ylmethyl)benzaldehyde is an organic compound with the molecular formula C12H10OS and a molecular weight of 202.27 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a thien-2-ylmethyl group. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thien-2-ylmethyl)benzaldehyde can be achieved through several methods. One common approach involves the cross-coupling reaction of a thien-2-ylmethyl halide with a benzaldehyde derivative under the influence of a palladium catalyst . Another method includes the use of aluminum hemiaminal intermediates, which protect the aldehyde group during the reaction, allowing for subsequent cross-coupling with organometallic reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Thien-2-ylmethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thien-2-ylmethyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: 4-(Thien-2-ylmethyl)benzoic acid.

    Reduction: 4-(Thien-2-ylmethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Thienylmethyl)benzaldehyde
  • 4-(Thiophen-2-ylmethyl)benzaldehyde
  • 4-(Thien-3-ylmethyl)benzaldehyde

Uniqueness

4-(Thien-2-ylmethyl)benzaldehyde is unique due to the specific positioning of the thien-2-ylmethyl group, which influences its chemical reactivity and interaction with other molecules. This positioning can lead to different electronic and steric effects compared to its isomers, making it a valuable compound for targeted synthesis and applications .

Properties

IUPAC Name

4-(thiophen-2-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c13-9-11-5-3-10(4-6-11)8-12-2-1-7-14-12/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVDNSXFIDXCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670699
Record name 4-[(Thiophen-2-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007847-72-4
Record name 4-[(Thiophen-2-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Thien-2-ylmethyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Thien-2-ylmethyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(Thien-2-ylmethyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(Thien-2-ylmethyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(Thien-2-ylmethyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(Thien-2-ylmethyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.